

Physical properties of 3-Propylbenzaldehyde (boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Propylbenzaldehyde

Cat. No.: B025478

[Get Quote](#)

A Technical Guide to the Physical Properties of 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical properties of **3-Propylbenzaldehyde**, with a specific focus on its boiling point and solubility. This technical guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound as a synthetic intermediate or in other applications.

Introduction to 3-Propylbenzaldehyde

3-Propylbenzaldehyde (CAS No. 103528-31-0) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a propyl group at the meta-position. Its molecular structure, consisting of a hydrophobic aromatic ring and propyl chain combined with a polar aldehyde group, dictates its physical and chemical properties. It is a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Propylbenzaldehyde** is presented below. It is important to note that while some properties are computationally predicted, experimental data for certain parameters, such as the boiling point, are not readily available in the peer-reviewed literature.

Quantitative Data Summary

Property	Value/Description	Source
Molecular Formula	C ₁₀ H ₁₂ O	ChemScene[1]
Molecular Weight	148.20 g/mol	PubChem[2], ChemScene[1]
CAS Number	103528-31-0	PubChem[2], ChemScene[1]
Appearance	Colorless to pale yellow liquid (presumed based on isomers)	Ataman Kimya[3], Riverland Trading[4]
Odor	Faint aromatic, almond-like (presumed based on isomers)	Ataman Kimya[3], Riverland Trading[4]
Boiling Point	Data not available. (Boiling point of 4-Propylbenzaldehyde is 240 °C)	Riverland Trading[4]
Solubility in Water	Limited/Slightly soluble	Ataman Kimya[3], CymitQuimica[5]
Solubility in Organic Solvents	Highly soluble in ethanol, diethyl ether, acetone, and chloroform.	Ataman Kimya[3]
Computed XLogP3	2.9	PubChem[2]
Computed Topological Polar Surface Area	17.1 Å ²	PubChem[2]

Boiling Point Analysis

An experimentally determined boiling point for **3-Propylbenzaldehyde** is not readily found in current chemical literature and databases. However, the boiling points of its isomers provide a useful reference:

- 4-Propylbenzaldehyde (p-n-Propylbenzaldehyde): 240 °C[4]
- 3-Isopropylbenzaldehyde: 95-97 °C[6]

The significant difference between these isomers highlights the impact of the substituent's position and branching on the boiling point. The para-isomer exhibits a much higher boiling point, which can be attributed to its more linear structure allowing for greater intermolecular van der Waals forces. The branching in the isopropyl group of the other isomer leads to a lower boiling point. It can be reasonably inferred that the boiling point of **3-Propylbenzaldehyde** would likely fall between these two values, but experimental verification is required for an accurate determination.

Solubility Profile

The molecular structure of **3-Propylbenzaldehyde**, featuring a large non-polar aromatic ring and a propyl group, results in a predominantly hydrophobic character.

- Water Solubility: The compound exhibits limited solubility in water[3][5]. The polar aldehyde group can participate in hydrogen bonding with water molecules, but this is not sufficient to overcome the hydrophobicity of the rest of the molecule.
- Organic Solvent Solubility: **3-Propylbenzaldehyde** is highly soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chloroform[3]. This is due to the favorable "like dissolves like" principle, where the non-polar parts of the molecule interact readily with these non-polar or moderately polar solvents.

This solubility profile is a critical consideration for its use in biphasic reaction systems or in formulations where miscibility with aqueous or organic phases is required.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound like **3-Propylbenzaldehyde**.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a sufficient quantity of the liquid sample.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser
- Receiving flask
- Heating mantle or oil bath
- Thermometer
- Boiling chips

Procedure:

- Place a sample of **3-Propylbenzaldehyde** (typically 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

5.2.1 Qualitative Solubility Test

This simple test provides a general indication of solubility in various solvents.

Apparatus:

- Small test tubes
- Pipettes or droppers
- Vortex mixer (optional)

Procedure:

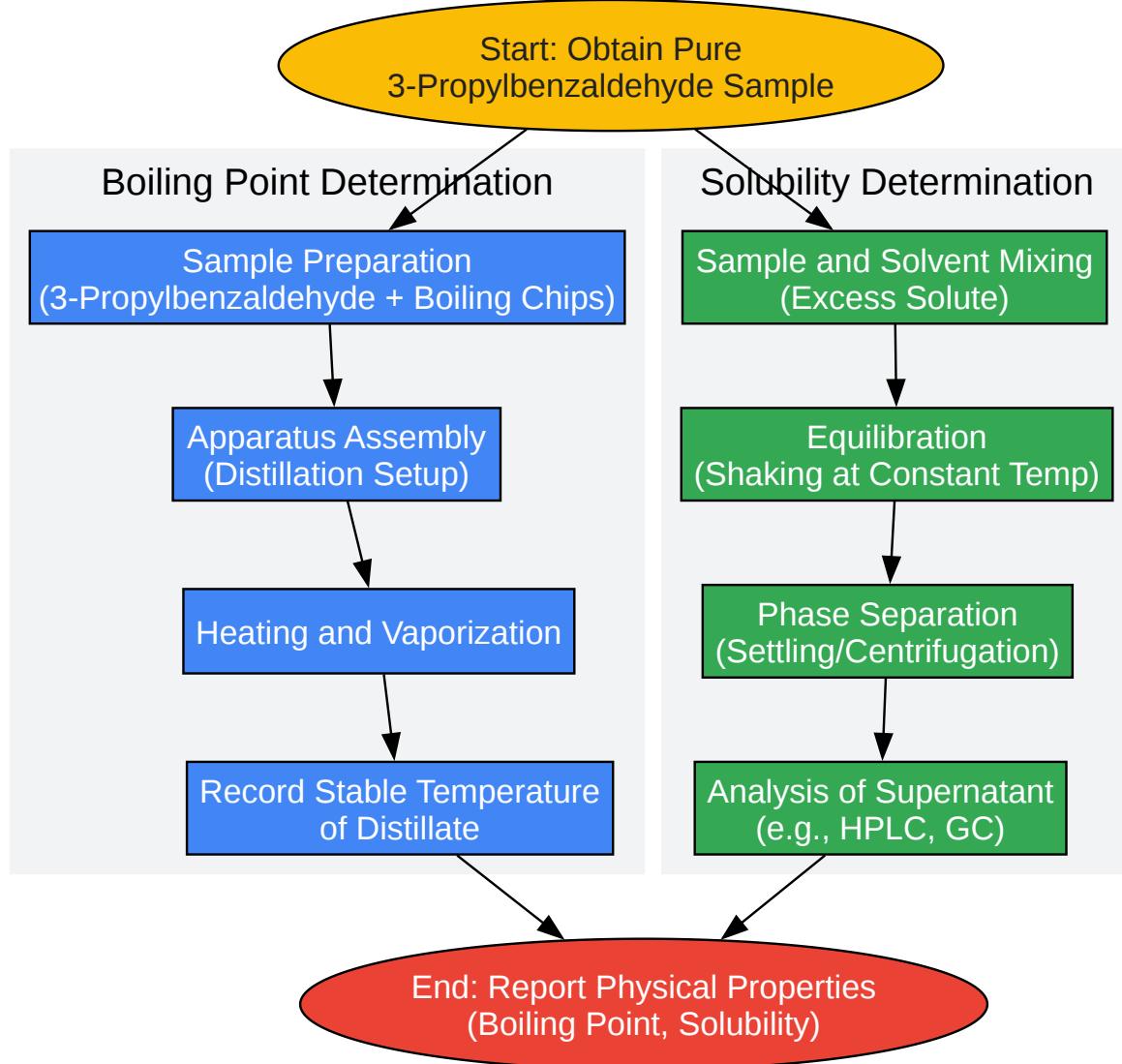
- Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.
- Add a few drops of **3-Propylbenzaldehyde** to the test tube.
- Shake the test tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
- Allow the mixture to stand and observe. If the **3-Propylbenzaldehyde** dissolves completely to form a single clear phase, it is considered soluble. If it forms a separate layer or the solution remains cloudy, it is considered insoluble or sparingly soluble.

5.2.2 Quantitative Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution.

Apparatus:

- Flask with a stopper
- Shaker or magnetic stirrer
- Constant temperature bath
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system


Procedure:

- Add an excess amount of **3-Propylbenzaldehyde** to a known volume of the solvent in a flask.
- Seal the flask and place it in a constant temperature bath on a shaker or with a magnetic stirrer.
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- After agitation, allow the mixture to stand in the constant temperature bath to let undissolved material settle.
- Carefully take a sample from the clear supernatant. It may be necessary to centrifuge the sample to remove any suspended micro-droplets.
- Accurately dilute the sample with a suitable solvent and analyze its concentration using a calibrated HPLC or GC method.
- The determined concentration represents the solubility of **3-Propylbenzaldehyde** in that solvent at that specific temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of **3-Propylbenzaldehyde**.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and solubility of **3-Propylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Propylbenzaldehyde | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Physical properties of 3-Propylbenzaldehyde (boiling point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025478#physical-properties-of-3-propylbenzaldehyde-boiling-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

